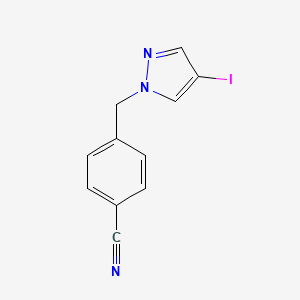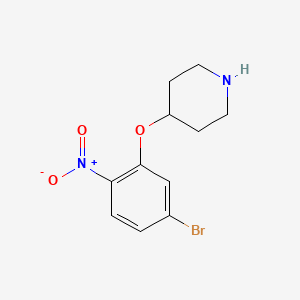![molecular formula C9H9N3O B1455863 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1354951-09-9](/img/structure/B1455863.png)
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3O . The InChI code is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3,(H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 175.19 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Derivatives
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its condensation with different carbonitriles, ketones, and polyfunctional carbonyl compounds leads to the formation of imidazo[4,5-b]pyridine derivatives. These compounds are synthesized through the reduction and subsequent reaction of aminoimidazolecarbaldehydes with carbonitriles and other reactive moieties, showcasing the versatility of this compound in heterocyclic chemistry (Perandones & Soto, 1997).
Antituberculosis Activity
A notable application of derivatives of this compound is in the field of medicinal chemistry, particularly in the development of antituberculosis agents. Compounds synthesized from this compound have been evaluated for their in vitro activity against replicating and non-replicating, as well as multi- and extensive drug-resistant Mycobacterium tuberculosis strains. Some of these compounds exhibit potent antituberculosis activity with MIC(90) values of ≤ 1 μM, demonstrating the potential of this compound derivatives as promising anti-TB agents (Moraski et al., 2011).
Catalysis and Green Chemistry
In green chemistry, derivatives of this compound have been utilized in novel synthetic methods. For example, an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones through a three-component reaction involving aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles has been reported. This process is catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting the application of this compound derivatives in facilitating environmentally friendly synthetic routes (Rahmani et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines have been recognized as a potential scaffold for these developments . This suggests that 5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and related compounds may have potential future applications in drug development.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyrimidines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyrimidines are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyrimidines are known to have a wide range of applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been observed to modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPHTCMCUIBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201002 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-09-9 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carboxaldehyde, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)


![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
